3,4,5-Trihydroxypiperidin

Description

Structure

3D Structure

Properties

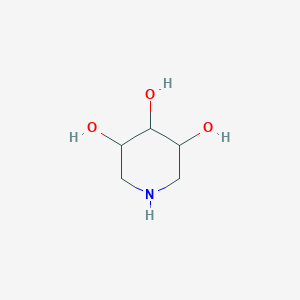

IUPAC Name |

piperidine-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c7-3-1-6-2-4(8)5(3)9/h3-9H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCNETIHECSPMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CN1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Emerging Significance of 3,4,5-Trihydroxypiperidines: A Technical Guide to Their Discovery, Natural Sources, and Therapeutic Potential

Introduction: A Journey into the World of Iminosugars

Within the vast and intricate landscape of natural products, iminosugars stand out as a fascinating class of compounds with profound biological activities. These sugar analogues, in which the endocyclic oxygen atom is replaced by a nitrogen atom, have garnered significant attention from the scientific community for their potent glycosidase inhibitory properties. This technical guide delves into the core of 3,4,5-trihydroxypiperidines, a key subclass of iminosugars, exploring their discovery, diverse natural origins, and their burgeoning potential in drug development. For researchers, scientists, and professionals in the pharmaceutical industry, a comprehensive understanding of these molecules is paramount for harnessing their therapeutic promise.

Part 1: The Genesis of Discovery and Unveiling Natural Reservoirs

The story of 3,4,5-trihydroxypiperidines is intrinsically linked to the exploration of plant-derived bioactive compounds. The seminal discovery in this family is that of (2S,3R,4R,5S)-3,4,5-trihydroxypiperidine-2-carboxylic acid , a molecule that has paved the way for a deeper understanding of this class of iminosugars.

The Pioneering Isolation from Baphia racemosa

The first isolation of a 3,4,5-trihydroxypiperidine derivative from a natural source was a landmark achievement in phytochemistry. (2S,3R,4R,5S)-3,4,5-trihydroxypiperidine-2-carboxylic acid was first identified and characterized from the seeds of Baphia racemosa, a flowering plant belonging to the Fabaceae family, native to Southern Africa.[1] This discovery was significant not only for identifying a novel natural product but also for uncovering a new potential inhibitor of specific glycosidases.[2] The presence of the carboxylic acid functionality sets this compound apart from many other known iminosugars and contributes to its unique biological activity profile.

A significant milestone in the journey of this molecule was the enantiospecific synthesis from D-glucuronolactone in 1986 by Fleet, Bashyal, and Chow, which definitively confirmed its absolute configuration.[2] This synthetic achievement was crucial as it provided a means to obtain the compound for further biological evaluation, independent of its natural availability.[2]

Expanding the Natural Repertoire: Beyond Baphia racemosa

While Baphia racemosa remains the primary natural source of (2S,3R,4R,5S)-3,4,5-trihydroxypiperidine-2-carboxylic acid, the structural motif of 3,4,5-trihydroxypiperidine has been discovered in other plant species, albeit with stereochemical variations. A notable example is the isolation of a stereoisomer, (2R,3R,4R,5S)-3,4,5-trihydroxypiperidine-2-carboxylic acid , from the fruits of specific cucumber (Cucumis sativus) cultivars.[3] This finding underscores the stereochemical diversity of iminosugars in the plant kingdom and highlights how subtle changes in stereochemistry can lead to different biological activities.

While the non-carboxylated parent 3,4,5-trihydroxypiperidine has been the subject of extensive synthetic efforts, its definitive isolation from a natural source remains less documented in readily available literature. However, the closely related and extensively studied iminosugar, 1-deoxynojirimycin (DNJ) , which shares the polyhydroxylated piperidine core, is abundantly found in nature. DNJ was first isolated from the root bark of the mulberry tree (Morus species) and has since been identified in other plants like the dayflower (Commelina communis) and various microbial strains, including Bacillus and Streptomyces species. The study of DNJ provides a valuable comparative framework for understanding the natural occurrence and biological significance of 3,4,5-trihydroxypiperidines.

Part 2: The Intricate Pathways of Biosynthesis

The biosynthesis of 3,4,5-trihydroxypiperidines, like other piperidine alkaloids, is believed to originate from the amino acid L-lysine. While the specific enzymatic steps in Baphia racemosa leading to the formation of (2S,3R,4R,5S)-3,4,5-trihydroxypiperidine-2-carboxylic acid have not been fully elucidated, the general pathway for piperidine alkaloid biosynthesis in plants provides a plausible model.[4][5][6]

The proposed biosynthetic pathway, drawing parallels from the well-characterized biosynthesis of DNJ in mulberry, likely involves a series of enzymatic transformations including decarboxylation, transamination, cyclization, and hydroxylation reactions.

Caption: Proposed biosynthetic pathway of 3,4,5-trihydroxypiperidines from L-lysine.

Part 3: Biological Activity and Therapeutic Prospects

The therapeutic potential of 3,4,5-trihydroxypiperidines lies in their ability to act as potent and selective inhibitors of glycosidases. These enzymes play crucial roles in a myriad of biological processes, and their dysfunction is implicated in several diseases.

Glycosidase Inhibition: The Core Mechanism of Action

(2S,3R,4R,5S)-3,4,5-trihydroxypiperidine-2-carboxylic acid has been shown to be a specific inhibitor of human β-D-glucuronidase and α-L-iduronidase, while not affecting other glycosidases.[2] This selectivity is of significant interest, as these enzymes are associated with lysosomal storage disorders.

Synthetic derivatives of 3,4,5-trihydroxypiperidine have demonstrated potent inhibitory activity against β-glucocerebrosidase (GCase), the enzyme deficient in Gaucher's disease.[7] The following table summarizes the inhibitory activities of some representative 3,4,5-trihydroxypiperidine derivatives.

| Compound | Target Enzyme | Inhibition Constant (Ki) / IC50 | Reference |

| Divalent 3,4,5-trihydroxypiperidine derivative (26) | Human GCase | IC50 = 16 µM | [7] |

| Divalent 3,4,5-trihydroxypiperidine derivative (31) | Human GCase | IC50 = 8 µM | [7] |

| Trivalent 3,4,5-trihydroxypiperidine derivative (37) | Human GCase | IC50 = 20 µM | [7] |

| Monovalent 3,4,5-trihydroxypiperidine derivative (18) | Human GCase | IC50 = 500 µM | [8] |

| Trivalent 3,4,5-trihydroxypiperidine derivative (12) | Human GCase | Ki = 3.1 µM | [8] |

Pharmacological Chaperoning: A Novel Therapeutic Strategy

Beyond direct enzyme inhibition, certain iminosugars, including derivatives of 3,4,5-trihydroxypiperidine, can act as pharmacological chaperones. In genetic disorders like Gaucher's disease, mutations can lead to misfolding of GCase, targeting it for degradation. Pharmacological chaperones can bind to the misfolded enzyme, stabilizing its conformation and facilitating its proper trafficking to the lysosome, thereby restoring partial enzyme activity. This approach holds immense promise for the treatment of various genetic diseases.

Part 4: Experimental Protocols and Analytical Methodologies

The successful isolation and quantification of 3,4,5-trihydroxypiperidines from natural sources require robust experimental protocols.

Generalized Protocol for Extraction and Isolation of Iminosugars from Plant Material

The following is a generalized protocol for the extraction and purification of iminosugars from plant material, which can be adapted for the isolation of (2S,3R,4R,5S)-3,4,5-trihydroxypiperidine-2-carboxylic acid from Baphia racemosa seeds.

Step 1: Extraction

-

Grind the dried plant material (e.g., seeds of Baphia racemosa) to a fine powder.

-

Extract the powdered material with an aqueous ethanol solution (e.g., 70% EtOH) at room temperature with continuous stirring for 24-48 hours.

-

Filter the extract and concentrate it under reduced pressure to remove the ethanol.

-

Defat the aqueous extract by liquid-liquid partitioning with a non-polar solvent such as hexane or diethyl ether.

Step 2: Ion-Exchange Chromatography

-

Load the aqueous extract onto a strong cation-exchange column (e.g., Dowex 50W-X8, H+ form).

-

Wash the column extensively with deionized water to remove neutral and acidic compounds.

-

Elute the basic iminosugars with a gradient of aqueous ammonia (e.g., 0.5 M to 2 M NH4OH).

-

Collect the fractions and monitor for the presence of the target compound using techniques like thin-layer chromatography (TLC) with a suitable staining reagent (e.g., ninhydrin).

Step 3: Further Purification

-

Pool the fractions containing the iminosugar of interest and concentrate under reduced pressure.

-

Further purify the compound using techniques such as size-exclusion chromatography (e.g., Sephadex G-10) or preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., amino- or C18-based).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buy (2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid | 96861-04-0 [smolecule.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous Grafting of 3,4,5‐Trihydroxypiperidine Iminosugars Onto Multivalent Scaffolds via Double Reductive Amination Provides New GCase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,4,5‐Trihydroxypiperidine Based Multivalent Glucocerebrosidase (GCase) Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Isofagomine: Chemical Structure and Stereochemistry

This guide provides a comprehensive technical overview of isofagomine, a pivotal molecule in the study of glycosidase inhibition and the development of pharmacological chaperones. We will delve into its unique chemical architecture, the critical role of its stereochemistry in biological activity, its mechanism of action, and the synthetic strategies employed to access this important compound.

Introduction: The Significance of Isofagomine

Isofagomine, also known as afegostat, is a potent iminosugar that has garnered significant attention for its therapeutic potential, particularly in the context of Gaucher disease, a lysosomal storage disorder.[1][2] Unlike many other iminosugars that are analogues of monosaccharides where the ring oxygen is replaced by a nitrogen atom, isofagomine features a unique structural rearrangement.[3] In isofagomine, the anomeric carbon of a glucose analogue is replaced by a nitrogen atom, and the ring oxygen is substituted with a carbon. This distinct architecture positions it as a powerful inhibitor of β-glucosidases.[3][4]

Initially developed as a competitive inhibitor of acid β-glucosidase (GCase), the enzyme deficient in Gaucher disease, isofagomine has also been extensively studied as a pharmacological chaperone.[5][6][7] Pharmacological chaperones are small molecules that can bind to and stabilize misfolded mutant proteins, facilitating their proper trafficking through the endoplasmic reticulum and restoring partial enzyme activity in the lysosome.[6][8]

Deciphering the Chemical Structure of Isofagomine

Isofagomine is chemically named (3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol.[1] Its structure is that of a piperidine ring, a six-membered heterocycle containing a nitrogen atom, adorned with three hydroxyl groups.

The key to isofagomine's potent inhibitory activity lies in its structural mimicry of the transition state of the glycosidic bond cleavage reaction catalyzed by β-glucosidases. The protonated nitrogen atom at the "anomeric" position mimics the oxocarbenium ion-like transition state, leading to tight binding within the enzyme's active site.[9]

The Critical Role of Stereochemistry

The specific spatial arrangement of the hydroxyl groups and the hydroxymethyl group on the piperidine ring is paramount to isofagomine's biological function. The naturally active form is D-isofagomine, which corresponds to the (3R,4R,5R) configuration.[1][4]

The stereochemistry of isofagomine dictates its interaction with the amino acid residues in the active site of GCase. X-ray crystallography studies of the GCase-isofagomine complex have revealed a network of hydrogen bonds between the hydroxyl groups of isofagomine and key residues such as Asp127, Trp179, Glu235, and Glu340.[7][10][11]

Key Stereochemical Features and Their Importance:

-

C3-OH and C4-OH: The trans-diequatorial arrangement of the hydroxyl groups at positions C3 and C4 is crucial for mimicking the hydroxyl groups of the glucose substrate.

-

C5-Hydroxymethyl Group: This group also plays a vital role in orienting the molecule within the active site.

-

Chirality: Studies comparing D-isofagomine and its enantiomer, L-isofagomine, have demonstrated that while D-isofagomine is a potent competitive inhibitor of human lysosomal β-glucosidase, L-isofagomine is a significantly weaker, noncompetitive inhibitor.[9] This highlights the stringent stereochemical requirements of the GCase active site.

A molecular docking study further elucidated the importance of stereochemistry, showing that epimerization of the C3 hydroxyl group in D-isofagomine drastically reduces its inhibitory potency by disrupting key hydrogen bond interactions with Asp127 and Trp179 in the GCase binding site.[12]

Synthesis of Isofagomine: A Stereoselective Challenge

The synthesis of isofagomine with the correct stereochemistry is a non-trivial task. Several synthetic routes have been developed, often starting from readily available chiral precursors like carbohydrates.

One notable synthesis starts from 1,6:2,3-dianhydro-4-O-benzyl-β-d-mannopyranose.[4] This multi-step process involves a key epoxide opening reaction to introduce a hydroxymethyl group, followed by hydrolysis, oxidative cleavage, and a final reductive amination to form the piperidine ring. The stereocenters of the starting material guide the stereochemistry of the final product.

A Generalized Synthetic Workflow:

Caption: Generalized synthetic workflow for isofagomine.

Mechanism of Action: A Tale of Inhibition and Chaperoning

Isofagomine's biological effects stem from its dual role as a competitive inhibitor and a pharmacological chaperone of GCase.[6][7]

Competitive Inhibition

At the low pH of the lysosome, the piperidine nitrogen of isofagomine is protonated. This positively charged species mimics the transition state of the glycosidic bond hydrolysis, allowing it to bind tightly to the active site of GCase.[9] This competitive inhibition blocks the binding of the natural substrate, glucosylceramide.

Inhibitory Potency of Isofagomine:

| Enzyme Target | Ki (µM) | IC50 (µM) | pH |

| Human Lysosomal β-Glucosidase | 0.016-0.025 | 0.06 | Not Specified |

| Wild-type GlcCerase | 0.005 | 7.2 | |

| Wild-type GlcCerase | 0.030 | 5.2 | |

| N370S Mutant GlcCerase | Not Specified | Not Specified |

Data compiled from multiple sources.[6][7][13]

Pharmacological Chaperoning

In the neutral pH environment of the endoplasmic reticulum (ER), isofagomine can bind to newly synthesized, misfolded mutant GCase.[6] This binding stabilizes the protein, allowing it to pass the ER's quality control system and be trafficked to the lysosome.[7][8] Once in the acidic environment of the lysosome, the higher concentration of the natural substrate and the lower pH can lead to the displacement of isofagomine, allowing the now correctly localized enzyme to have some catalytic activity.[6]

Studies have shown that isofagomine can increase the cellular activity of mutant GCase, such as the N370S and L444P variants, in fibroblasts derived from Gaucher disease patients.[2][6]

Mechanism of Pharmacological Chaperoning:

Caption: Isofagomine's pharmacological chaperone activity.

Clinical Perspective and Future Directions

Isofagomine (afegostat) progressed to Phase II clinical trials for Gaucher disease.[1][14] While it demonstrated the ability to increase GCase activity in some patients, the overall clinical outcomes did not meet the endpoints for efficacy, leading to the discontinuation of its development for this indication.[1][2][14]

Despite this, isofagomine remains a crucial tool for researchers. Its well-defined structure-activity relationship provides a blueprint for the design of new and more effective pharmacological chaperones for Gaucher disease and other lysosomal storage disorders.[9][12] The insights gained from studying isofagomine continue to inform the development of next-generation therapies that aim to correct the underlying protein misfolding defects in a variety of genetic diseases.

References

-

Chemical structures of isofagomine (IF), N -( n -nonyl) - ResearchGate. Available from: [Link]

-

The iminosugar isofagomine increases the activity of N370S mutant acid β-glucosidase in Gaucher fibroblasts by several mechanisms | PNAS. Available from: [Link]

-

Synthesis of isofagomine, a novel glycosidase inhibitor - Arizona State University. Available from: [Link]

-

The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of β-glucosidase | Request PDF - ResearchGate. Available from: [Link]

-

Docking and SAR studies of D- and L-isofagomine isomers as human β-glucocerebrosidase inhibitors | Request PDF - ResearchGate. Available from: [Link]

-

Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase - PubMed Central. Available from: [Link]

-

Isofagomine Induced Stabilization of Glucocerebrosidase - PMC - NIH. Available from: [Link]

-

A Guided Tour of the Structural Biology of Gaucher Disease: Acid-β-Glucosidase and Saposin C - PMC - PubMed Central. Available from: [Link]

-

Isofagomine, a Potent, New Glycosidase Inhibitor - Arizona State University. Available from: [Link]

-

Afegostat - Wikipedia. Available from: [Link]

-

Docking and SAR studies of D- and L-isofagomine isomers as human β-glucocerebrosidase inhibitors - PubMed. Available from: [Link]

-

The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PubMed Central. Available from: [Link]

-

3GXF: Crystal structure of acid-beta-glucosidase with isofagomine at neutral pH. Available from: [Link]

Sources

- 1. Afegostat - Wikipedia [en.wikipedia.org]

- 2. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asu.elsevierpure.com [asu.elsevierpure.com]

- 4. asu.elsevierpure.com [asu.elsevierpure.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pnas.org [pnas.org]

- 7. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Guided Tour of the Structural Biology of Gaucher Disease: Acid-β-Glucosidase and Saposin C - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

- 12. Docking and SAR studies of D- and L-isofagomine isomers as human β-glucocerebrosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. researchgate.net [researchgate.net]

3,4,5-Trihydroxypiperidine glycosidase inhibitory activity

An In-Depth Technical Guide to the Glycosidase Inhibitory Activity of 3,4,5-Trihydroxypiperidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4,5-trihydroxypiperidines, a prominent class of iminosugars, and their significant activity as glycosidase inhibitors. Iminosugars are carbohydrate analogues where a nitrogen atom replaces the endocyclic oxygen, a structural modification that underpins their potent biological activity.[1][2][3] This guide, written from the perspective of a Senior Application Scientist, delves into the core mechanistic principles of their inhibitory action, explores the critical structure-activity relationships (SAR) that govern their potency and selectivity, and provides detailed, field-proven protocols for the in vitro assessment of their efficacy. We will examine how rational chemical modifications, such as N-alkylation and the strategic implementation of multivalency, can dramatically enhance inhibitory power.[4][5] Finally, the guide will touch upon the therapeutic landscape for these compounds, with a focus on applications in lysosomal storage disorders like Gaucher disease.[4][5][6]

Introduction: Glycosidases and the Rise of Iminosugar Inhibitors

Glycosidases are a ubiquitous class of enzymes responsible for catalyzing the hydrolysis of glycosidic bonds that link carbohydrates to other molecules.[7] This fundamental process is integral to a vast array of biological events, from the digestion of dietary starches to the post-translational modification of glycoproteins and the catabolism of glycoconjugates within the lysosome.[7][8] Given their central role, the dysfunction of glycosidases is implicated in numerous pathologies, including diabetes, viral infections, cancer, and genetic disorders, making them compelling targets for therapeutic intervention.[6][7][9]

Glycosidase inhibitors are molecules that interfere with this enzymatic function.[9] Among the most successful and versatile classes of these inhibitors are the iminosugars . These compounds are polyhydroxylated alkaloids that structurally mimic monosaccharides but feature a nitrogen atom within the ring.[2][3] This substitution is key to their mechanism of action. The 3,4,5-trihydroxypiperidine scaffold, a structural analogue of pentose monosaccharides, represents a particularly valuable family of iminosugars, demonstrating potent and often highly selective inhibitory profiles against various glycosidases.[1]

Part 1: The Molecular Basis of Inhibition

Mechanism of Action: Transition-State Mimicry

The inhibitory power of 3,4,5-trihydroxypiperidines stems from their ability to act as transition-state analogues. During the enzymatic cleavage of a glycosidic bond, the carbohydrate substrate passes through a highly unstable, high-energy transition state that possesses a significant degree of oxonium ion character (a positively charged ring oxygen).[3]

The genius of the iminosugar scaffold is that at physiological pH, the endocyclic nitrogen is readily protonated, acquiring a positive charge. This charged, polyhydroxylated structure is a remarkably stable mimic of the fleeting oxonium ion transition state.[3][10] The inhibitor binds with high affinity to the enzyme's active site, effectively competing with the natural substrate and preventing catalysis.[4][9] This high-affinity binding is why many 3,4,5-trihydroxypiperidines function as potent competitive inhibitors .[4]

Caption: Mechanism of competitive inhibition by 3,4,5-trihydroxypiperidine.

Structure-Activity Relationships (SAR)

The core 3,4,5-trihydroxypiperidine structure is a template that can be chemically modified to fine-tune its potency and selectivity.

-

N-Substitution: Attaching alkyl or aryl groups to the ring nitrogen is a cornerstone of analogue development. The identity of this substituent dramatically influences target specificity. For example, an N-phenylethyl group can confer potent inhibitory activity against Fabrazyme (α-galactosidase A), an effect that is lost when the aromatic group is removed.[11] Similarly, lipophilic chains of at least eight carbon atoms have been shown to be critical for achieving high-potency inhibition of β-glucocerebrosidase (GCase).[5][12]

-

Multivalency: A highly effective strategy for boosting inhibitory power is the concept of multivalency. This involves covalently linking multiple iminosugar units (inhitopes) to a central scaffold.[4][13] The resulting multivalent structures can exhibit inhibitory potencies that are orders of magnitude greater than their monovalent counterparts, an observation known as the multivalent effect.[4] This enhancement may arise from increased local concentration of the inhitope around the enzyme or the ability to bridge multiple interaction sites.[5] Divalent and trivalent derivatives have proven to be particularly potent GCase inhibitors.[5]

Part 2: Experimental Assessment of Inhibitory Activity

To quantify the efficacy of a 3,4,5-trihydroxypiperidine derivative, a robust and reproducible in vitro enzymatic assay is essential. The most common approach utilizes a chromogenic substrate, such as p-nitrophenyl-glycoside (pNPG), which releases a colored product (p-nitrophenol) upon enzymatic cleavage that can be measured spectrophotometrically.[14][15][16]

Detailed Protocol: In Vitro α/β-Glucosidase Inhibition Assay

This protocol provides a self-validating system for determining the inhibitory concentration (IC₅₀) of a test compound.

1. Materials & Reagents:

-

α-Glucosidase or β-Glucosidase (e.g., from Saccharomyces cerevisiae, bovine liver)

-

p-nitrophenyl-α-D-glucopyranoside (pNPG) or p-nitrophenyl-β-D-glucopyranoside

-

Test Inhibitor (3,4,5-trihydroxypiperidine derivative)

-

Acarbose (Positive Control)

-

Phosphate Buffer (e.g., 100 mM, pH 6.8)

-

Sodium Carbonate (Na₂CO₃) solution (e.g., 0.2 M or 1 M) for stopping the reaction

-

Dimethyl Sulfoxide (DMSO) for dissolving compounds

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

2. Experimental Workflow:

Caption: Standard workflow for an in vitro glycosidase inhibition assay.

3. Step-by-Step Methodology:

-

Step 1: Preparation:

-

Prepare a stock solution of the test inhibitor and the positive control (Acarbose) in DMSO. Perform a serial dilution in phosphate buffer to achieve a range of final assay concentrations.

-

Causality: DMSO is used for initial solubilization of often lipophilic compounds. Serial dilutions are critical for generating a dose-response curve to calculate the IC₅₀.

-

Prepare working solutions of the enzyme and the pNPG substrate in cold phosphate buffer.

-

-

Step 2: Pre-incubation:

-

In a 96-well plate, add a defined volume of the enzyme solution to each well.

-

Add a small volume (e.g., 10-20 µL) of each inhibitor dilution to the appropriate wells. Include "control" wells with buffer/DMSO instead of inhibitor (100% enzyme activity) and "blank" wells.

-

Incubate the plate at 37°C for 5-15 minutes.

-

Causality: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of its inhibitory effect, especially for competitive or slow-binding inhibitors.

-

-

Step 3: Reaction Initiation & Incubation:

-

Initiate the enzymatic reaction by adding a defined volume of the pNPG substrate solution to all wells.

-

Incubate the plate at 37°C for a fixed period (e.g., 20-30 minutes). The reaction mixture will turn yellow in wells with enzymatic activity.[17]

-

Causality: This timed incubation must be consistent across all wells and operate within the linear range of the reaction to ensure comparability.

-

-

Step 4: Termination and Data Acquisition:

-

Stop the reaction by adding a volume of sodium carbonate solution.

-

Causality: Na₂CO₃ drastically increases the pH, which denatures the enzyme and halts the reaction. It also enhances the color of the p-nitrophenolate ion, increasing the signal for measurement.

-

Measure the absorbance of each well at 405 nm using a microplate reader.[15][16]

-

4. Data Analysis:

-

Percentage Inhibition Calculation: The inhibitory activity is calculated using the following formula[16]: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the well with the enzyme but no inhibitor, and Abs_sample is the absorbance of the well with the enzyme and the inhibitor.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50%.

-

Kinetic Analysis: To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay is repeated with varying concentrations of both the substrate and the inhibitor. The data are then plotted on a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). The pattern of line intersections reveals the mode of inhibition.[18]

Part 3: Data Presentation

Summarizing quantitative data in a structured format is crucial for comparing the potency and selectivity of different compounds.

Table 1: Glycosidase Inhibitory Activity of Representative 3,4,5-Trihydroxypiperidine Derivatives

| Compound ID | Target Enzyme | R-Group (on Nitrogen) | Valency | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type | Reference |

| Monovalent-1 | GCase | C₉H₁₈-linker | Monovalent | 500 | - | - | [4] |

| Trivalent-12 | GCase | Trivalent Scaffold | Trivalent | - | 3.1 | Competitive | [4] |

| Hexavalent-14 | GCase | Hexavalent Scaffold | Hexavalent | 6 | - | - | [4] |

| N-PE-THP | Fabrazyme | Phenylethyl | Monovalent | - | 46 | - | [11] |

| Divalent-31 | GCase | Aromatic Diamine | Divalent | 8 | - | Mixed-type | [5] |

| Trivalent-37 | GCase | Aromatic Triamine | Trivalent | 20 | - | Mixed-type | [5] |

GCase: β-Glucocerebrosidase; Fabrazyme: Recombinant α-galactosidase A. Data are illustrative examples compiled from cited literature.

Part 4: Therapeutic Relevance

The ability of 3,4,5-trihydroxypiperidines to potently and selectively inhibit specific glycosidases makes them highly valuable for therapeutic development.

-

Lysosomal Storage Disorders (LSDs): A primary application is in LSDs, which are genetic diseases caused by deficiencies in specific lysosomal enzymes.

-

Gaucher Disease: Caused by a deficiency of GCase, leading to the accumulation of glucosylceramide.[5] Certain 3,4,5-trihydroxypiperidine derivatives are potent inhibitors of GCase.[4][5] At sub-inhibitory concentrations, some of these compounds can act as pharmacological chaperones , binding to the misfolded mutant enzyme, stabilizing its conformation, and restoring partial activity.[1][19]

-

Fabry Disease: Results from deficient α-galactosidase A activity. N-substituted 3,4,5-trihydroxypiperidines have shown promise as inhibitors for this enzyme as well.[11]

-

-

Diabetes: Alpha-glucosidase inhibitors are an established class of drugs for managing type 2 diabetes.[9] They work by slowing the digestion of carbohydrates in the intestine, thereby reducing post-meal blood glucose spikes.[8][9] The 3,4,5-trihydroxypiperidine scaffold offers a platform for developing new generations of glucosidase inhibitors for this indication.

Conclusion

The 3,4,5-trihydroxypiperidine scaffold is a powerful and versatile platform in medicinal chemistry. Its inherent ability to mimic the transition state of glycosidic bond cleavage provides a robust foundation for the design of potent glycosidase inhibitors. Through rational chemical design, particularly via N-substitution and the application of multivalency, researchers can develop compounds with exquisite potency and selectivity. The detailed experimental protocols and analytical frameworks presented in this guide provide a solid basis for the reliable evaluation of these promising therapeutic agents, paving the way for new treatments for a range of human diseases.

References

-

Vanni, C., Clemente, F., Paoli, P., Morrone, A., Matassini, C., Goti, A., & Cardona, F. (n.d.). 3,4,5‐Trihydroxypiperidine Based Multivalent Glucocerebrosidase (GCase) Enhancers. Chemistry – A European Journal. [Link]

-

Synthesis and glycosidase inhibition of 3,4,5-trihydroxypiperidines using a one-pot amination-cyclisation cascade reaction. (2024). Carbohydrate Research. [Link]

-

Simone, M. (2018). Biological Activities of 3,4,5-Trihydroxypiperidines and their N- and O-Derivatives. ResearchGate. [Link]

-

Asano, N. (2003). Therapeutic applications of sugar-mimicking glycosidase inhibitors. PubMed. [Link]

-

What are Glycosidase inhibitors and how do they work? (2024). News-Medical.net. [Link]

-

Vanni, C., Clemente, F., Paoli, P., Morrone, A., Matassini, C., Goti, A., & Cardona, F. (2024). 3,4,5‐Trihydroxypiperidine Based Multivalent Glucocerebrosidase (GCase) Enhancers. ChemistryOpen. [Link]

-

Asano, N. (2003). Glycosidase inhibitors: update and perspectives on practical use. PubMed. [Link]

-

Davighi, M. G., Clemente, F., Morano, A., Mangiavacchi, F., Cardona, F., Goti, A., Paoli, P., Morrone, A., Nieto-Fabregat, F., Marchetti, R., & Matassini, C. (2024). Simultaneous Grafting of 3,4,5‐Trihydroxypiperidine Iminosugars Onto Multivalent Scaffolds via Double Reductive Amination Provides New GCase Inhibitors. Chemistry – A European Journal. [Link]

-

Kim, Y., Li, H., Choi, J., Boo, J., Jo, H., Hyun, J. Y., & Shin, I. (2023). Glycosidase-targeting small molecules for biological and therapeutic applications. Chemical Society Reviews. [Link]

-

Platt, F. M., & Butters, T. D. (2006). Imino sugar inhibitors for treating the lysosomal glycosphingolipidoses. Glycobiology. [Link]

-

Nash, R. J., Kato, A., Yu, C. Y., & Fleet, G. W. (2011). Iminosugars as therapeutic agents: recent advances and promising trends. PubMed. [Link]

-

Iminosugars as Glycosidase Inhibitors: Nojirimycin and Beyond. (n.d.). ResearchGate. [Link]

-

Asano, N. (2003). Glycosidase inhibitors: update and perspectives on practical use. Glycobiology. [Link]

-

Synthesis of the trihydroxypiperidine 5. (n.d.). ResearchGate. [Link]

-

Compain, P., & Martin, O. R. (Eds.). (2008). Book Review of Iminosugars: From Synthesis to Therapeutic Applications. Journal of the American Chemical Society. [Link]

-

Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies. (n.d.). National Institutes of Health. [Link]

-

(PDF) Synthesis and glycosidase inhibition of 3,4,5-trihydroxypiperidines using a one-pot amination-cyclisation cascade reaction. (2024). ResearchGate. [Link]

-

In vitro α-glucosidase inhibitory assay. (2018). Protocols.io. [Link]

-

Proença, C., Freitas, M., Ribeiro, D., Tomé, S. M., Oliveira, E. F., Ferreira, M. J., & Fernandes, E. (2017). α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Kim, J. K., & Park, S. U. (2021). In Vitro Studies to Assess the α-Glucosidase Inhibitory Activity and Insulin Secretion Effect of Isorhamnetin 3-O-Glucoside and Quercetin 3-O-Glucoside Isolated from Salicornia herbacea. Molecules. [Link]

-

Ullah, S., Ali, M., Khan, S. A., Khan, A., Shah, M., & Shah, S. A. A. (2021). Potent in Vitro α-Glucosidase Inhibition of Secondary Metabolites Derived from Dryopteris cycadina. Molecules. [Link]

-

Al-Ishaq, R. K., Al-Meer, S., Al-Thani, A., & Lounis, M. (2022). In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions. BMC Complementary Medicine and Therapies. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Iminosugars as therapeutic agents: recent advances and promising trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3,4,5‐Trihydroxypiperidine Based Multivalent Glucocerebrosidase (GCase) Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous Grafting of 3,4,5‐Trihydroxypiperidine Iminosugars Onto Multivalent Scaffolds via Double Reductive Amination Provides New GCase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycosidase inhibitors: update and perspectives on practical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glycosidase-targeting small molecules for biological and therapeutic applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. academic.oup.com [academic.oup.com]

- 9. What are Glycosidase inhibitors and how do they work? [synapse.patsnap.com]

- 10. Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and glycosidase inhibition of 3,4,5-trihydroxypiperidines using a one-pot amination-cyclisation cascade reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. d-nb.info [d-nb.info]

- 14. In vitro α-glucosidase inhibitory assay [protocols.io]

- 15. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]

- 19. researchgate.net [researchgate.net]

The Architecture of Life's Glycosidase Inhibitors: An In-Depth Technical Guide to the Biological Synthesis of 3,4,5-Trihydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trihydroxypiperidines represent a class of polyhydroxylated piperidine alkaloids, also known as iminosugars, that are structural mimics of pyranose monosaccharides.[1] This structural analogy confers upon them significant biological activity, most notably as potent inhibitors of glycosidase enzymes.[2] Their therapeutic potential in areas such as metabolic disorders and viral infections has made their synthesis a subject of intense research. While numerous chemical and chemoenzymatic synthetic routes have been developed, understanding the natural biological pathways to these compounds offers profound insights for biocatalysis and metabolic engineering. This guide provides a comprehensive technical overview of the known and putative biological synthesis pathways of 3,4,5-trihydroxypiperidine, consolidating evidence from piperidine alkaloid and iminosugar biosynthesis to present a cohesive, scientifically grounded narrative.

Introduction: The Iminosugar Scaffold and its Significance

Iminosugars are carbohydrate analogues where the endocyclic oxygen atom is replaced by a nitrogen atom.[3] This fundamental structural change from a hemiacetal to a stable hemiaminal in their 1-deoxy forms grants them stability and the ability to interact with the active sites of carbohydrate-processing enzymes.[3] 3,4,5-Trihydroxypiperidines, as members of this family, are potent inhibitors of various glycosidases, enzymes crucial for a myriad of biological processes including digestion, glycoprotein processing, and viral entry.[4][5] By competitively binding to these enzymes, they can modulate fundamental cellular activities, underpinning their potential as therapeutic agents.

While the complete biosynthetic pathway for 3,4,5-trihydroxypiperidine is not yet fully elucidated in any single organism, extensive research on related piperidine alkaloids and other iminosugars, such as 1-deoxynojirimycin (DNJ), allows for the construction of a highly plausible biosynthetic framework. This guide will delineate two primary putative pathways, one rooted in amino acid metabolism and the other in carbohydrate metabolism, reflecting the dual nature of these fascinating molecules.

The Lysine-Derived Pathway: Building the Piperidine Core

The foundational six-membered piperidine ring of many alkaloids is biosynthetically derived from the essential amino acid L-lysine.[6] This pathway is a cornerstone of alkaloid biosynthesis in numerous plant species and provides the fundamental scaffold upon which further chemical diversity is built.[7][8]

Initial Steps: From Amino Acid to a Cyclic Imine

The biosynthesis commences with the decarboxylation of L-lysine to produce cadaverine. This reaction is catalyzed by the pyridoxal phosphate (PLP)-dependent enzyme, lysine decarboxylase (LDC) .[9][10] Subsequently, one of the primary amino groups of cadaverine is oxidatively deaminated by a copper amine oxidase (CAO) to yield 5-aminopentanal.[4][8] This amino-aldehyde exists in equilibrium with its cyclized form, the key intermediate Δ¹-piperideine , through a spontaneous intramolecular Schiff base formation.[4][11]

Experimental Protocol 1: Assay for Lysine Decarboxylase (LDC) Activity

Objective: To determine the activity of LDC in a crude protein extract from a plant or microbial source suspected of producing piperidine alkaloids.

Materials:

-

Crude protein extract

-

L-lysine substrate solution (e.g., 100 mM in buffer)

-

Pyridoxal phosphate (PLP) solution (1 mM)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Quenching solution (e.g., 10% trichloroacetic acid)

-

Dansyl chloride solution for derivatization

-

Acetonitrile

-

HPLC system with a fluorescence detector

Methodology:

-

Prepare a reaction mixture containing the reaction buffer, PLP, and the crude protein extract. Pre-incubate at the optimal temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the L-lysine substrate solution.

-

Incubate the reaction for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the quenching solution.

-

Centrifuge to pellet the precipitated protein.

-

Derivatize the supernatant, containing the product cadaverine, with dansyl chloride.

-

Analyze the derivatized sample by HPLC, quantifying the fluorescent cadaverine-dansyl adduct against a standard curve.

-

Calculate the specific activity of LDC in units of nmol of cadaverine produced per minute per mg of protein.

Hypothetical Hydroxylation of the Piperidine Ring

Following the formation of the piperidine ring, the introduction of hydroxyl groups at positions 3, 4, and 5 is necessary. The enzymes responsible for these specific hydroxylations in the context of a pre-formed piperidine ring are not yet identified. However, it is plausible that a series of cytochrome P450 monooxygenases or other hydroxylases would catalyze these stereospecific modifications. This proposed sequence is depicted in the following workflow.

Enzymatic Machinery and Gene Clusters: A Genomic Perspective

In many microorganisms, the genes encoding the enzymes for a specific biosynthetic pathway are often physically clustered together on the chromosome. [12]The identification of a biosynthetic gene cluster (BGC) for 3,4,5-trihydroxypiperidine would be a significant breakthrough, providing a complete enzymatic toolkit for its synthesis. A typical iminosugar BGC is expected to contain genes for an aminotransferase, a phosphatase, and a dehydrogenase/reductase. [2][13]Genome mining of organisms known to produce these compounds is a promising strategy to uncover these clusters and definitively characterize the pathway.

Table 1: Key Enzyme Families Implicated in 3,4,5-Trihydroxypiperidine Biosynthesis

| Enzyme Family | Proposed Role | Cofactor(s) |

| Lysine Decarboxylase (LDC) | Decarboxylation of L-lysine to cadaverine | Pyridoxal Phosphate (PLP) |

| Copper Amine Oxidase (CAO) | Oxidative deamination of cadaverine | Copper, TPQ |

| Aminotransferases | Introduction of nitrogen from an amino donor | Pyridoxal Phosphate (PLP) |

| Dehydrogenases/Reductases | Oxidation/reduction of sugar intermediates | NAD(P)H / NAD(P)+ |

| Phosphatases | Removal of phosphate groups | Mg²⁺/Mn²⁺ |

| Hydroxylases (e.g., P450s) | Stereospecific hydroxylation of the piperidine ring | NADPH, O₂ |

Conclusion and Future Outlook

The biological synthesis of 3,4,5-trihydroxypiperidine likely proceeds through a sophisticated enzymatic cascade, with plausible origins from either L-lysine or a central carbohydrate metabolite. While the precise, step-by-step pathway remains to be fully elucidated, the convergence of knowledge from piperidine alkaloid and iminosugar biosynthesis provides a robust and logical framework for future investigation.

The definitive characterization of this pathway hinges on the discovery and functional analysis of the specific enzymes and their corresponding genes. The identification of a complete biosynthetic gene cluster would not only solve this biochemical puzzle but also pave the way for the metabolic engineering of microbial hosts for the sustainable and scalable production of 3,4,5-trihydroxypiperidine and novel, structurally diverse analogues. Such advancements will undoubtedly accelerate the development of next-generation glycosidase inhibitors for a wide range of therapeutic applications.

References

-

Böttcher, D., Pfitzner, A., & Dräger, B. (2012). Lysine decarboxylase catalyzes the first step of quinolizidine alkaloid biosynthesis and coevolved with alkaloid production in Leguminosae. The Plant Cell, 24(3), 1202–1216. [Link]

-

Ghavami, A., Chen, S., & Dehghan, T. (2022). 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities. Food & Function, 13(23), 11975-11994. [Link]

-

Yang, Z., Luo, Y., Xia, X., He, J., Zhang, J., Zeng, Q., ... & He, N. (2023). Dehydrogenase MnGutB1 catalyzes 1-deoxynojirimycin biosynthesis in mulberry. Plant Physiology, 191(2), 1059-1073. [Link]

-

Szőke, É., Lemberkovics, É., & Kursinszki, L. (2013). Alkaloids Derived from Lysine: Piperidine Alkaloids. In Alkaloids (pp. 303-341). Springer, Berlin, Heidelberg. [Link]

-

Bunsupa, S., Katayama, K., & Suzuki, H. (2012). Lysine decarboxylase catalyzes the first step of quinolizidine alkaloid biosynthesis and coevolved with alkaloid production in leguminosae. The Plant Cell, 24(3), 1202-1216. [Link]

-

Bunsupa, S. (2018). Lysine-derived alkaloids: Overview and update on biosynthesis and medicinal applications with emphasis on quinolizidine alkaloids. Current Pharmaceutical Design, 24(39), 4648-4661. [Link]

-

ResearchGate. (n.d.). (a) Biosynthesis of Piperidine from L-Lysine (b) Reaction catalysed by... [Link]

-

Bunsupa, S. (2018). Lysine-derived Alkaloids: Overview and Update on Biosynthesis and Medicinal Applications with Emphasis on Quinolizidine Alkaloids. Current Pharmaceutical Design, 24(39), 4648-4661. [Link]

-

Gupta, A. K., & Tuteja, N. (2011). Cadaverine: A lysine catabolite involved in plant growth and development. Plant Signaling & Behavior, 6(11), 1851–1853. [Link]

-

Ghavami, A., Chen, S., & Dehghan, T. (2022). 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities. Food & Function, 13(23), 11975-11994. [Link]

-

Uebayashi, M., Nakajima, M., & Nishiyama, M. (2019). Identification of a Gene Cluster that Initiates Azasugar Biosynthesis in Bacillus amyloliquefaciens. Applied and Environmental Microbiology, 85(15), e00735-19. [Link]

-

Dewick, P. M. (2009). Medicinal Natural Products: A Biosynthetic Approach. John Wiley & Sons. [Link]

-

Uebayashi, M., Nakajima, M., Nishiyama, M., & Kuzuyama, T. (2017). Nectrisine Biosynthesis Genes in Thelonectria discophora SANK 18292: Identification and Functional Analysis. Applied and Environmental Microbiology, 83(18), e01037-17. [Link]

-

Wikipedia. (2023). Iminosugar. [Link]

-

Swanson, C. R. B., et al. (2023). Biocatalytic Cascades toward Iminosugar Scaffolds Reveal Promiscuous Activity of Shikimate Dehydrogenases. ACS Central Science, 9(1), 133-142. [Link]

-

Wu, J., et al. (2019). Medium-chain dehydrogenases with new specificity: amino mannitol dehydrogenases on the azasugar biosynthetic pathway. Applied and Environmental Microbiology, 85(10), e00057-19. [Link]

-

Mehta, A., & Christen, P. (2000). Evolutionary origin and functional diversification of aminotransferases. Cellular and Molecular Life Sciences, 57(8-9), 1136-1146. [Link]

-

Santoyo, G., et al. (2023). Biosynthetic Gene Clusters in Sequenced Genomes of Four Contrasting Rhizobacteria in Phytopathogen Inhibition and Interaction with Capsicum annuum Roots. Microbiology Spectrum, 11(3), e04733-22. [Link]

Sources

- 1. Glycal mediated synthesis of piperidine alkaloids: fagomine, 4-epi-fagomine, 2-deoxynojirimycin, and an advanced intermediate, iminoglycal - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Therapeutic Applications of Iminosugars in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dehydrogenase MnGutB1 catalyzes 1-deoxynojirimycin biosynthesis in mulberry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Increasing carbohydrate diversity via amine oxidation: Aminosugar, hydroxyaminosugar, nitrososugar and nitrosugar biosynthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]

- 10. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Biosynthetic Gene Clusters in Sequenced Genomes of Four Contrasting Rhizobacteria in Phytopathogen Inhibition and Interaction with Capsicum annuum Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nectrisine Biosynthesis Genes in Thelonectria discophora SANK 18292: Identification and Functional Analysis - PMC [pmc.ncbi.nlm.nih.gov]

3,4,5-Trihydroxypiperidine: A Technical Guide to its Application as a Pharmacological Chaperone

Abstract

This technical guide provides an in-depth exploration of 3,4,5-trihydroxypiperidine and its derivatives, particularly isofagomine, as pharmacological chaperones for the treatment of lysosomal storage disorders, with a primary focus on Gaucher disease. We will delve into the fundamental principles of pharmacological chaperone therapy, the mechanism of action of 3,4,5-trihydroxypiperidine-based compounds, and provide detailed protocols for key in vitro and in vivo experimental workflows. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel therapeutics for genetic disorders.

Introduction: The Promise of Pharmacological Chaperone Therapy

Lysosomal storage disorders (LSDs) are a group of inherited metabolic diseases characterized by the accumulation of undigested or partially digested macromolecules in the lysosomes.[1] These disorders are typically caused by mutations in genes encoding lysosomal enzymes, leading to misfolded and unstable proteins that are prematurely degraded by the endoplasmic reticulum-associated degradation (ERAD) pathway.[1] While enzyme replacement therapy (ERT) has been a mainstay for some LSDs, it has limitations, including poor bioavailability to certain tissues like the brain and the high cost of treatment.[2]

Pharmacological chaperone therapy (PCT) has emerged as a promising alternative and complementary approach.[2][3] This strategy utilizes small molecules that specifically bind to and stabilize misfolded mutant enzymes, facilitating their proper folding and trafficking from the ER to the lysosome.[1][4] Once in the lysosome, the chaperone ideally dissociates, allowing the rescued enzyme to function, at least partially, in its intended catabolic role.[2] This approach offers the significant advantages of oral administration and potentially broader tissue distribution compared to ERT.[1]

3,4,5-Trihydroxypiperidine and Isofagomine: A Focus on Gaucher Disease

Gaucher disease, the most common LSD, results from a deficiency of the enzyme acid β-glucosidase (GCase), leading to the accumulation of glucosylceramide.[5] A prominent pharmacological chaperone investigated for Gaucher disease is isofagomine (also known as afegostat), a derivative of 3,4,5-trihydroxypiperidine.[6] Isofagomine is an iminosugar that mimics the transition state of the GCase substrate and acts as a competitive inhibitor of the enzyme.[5][7]

Mechanism of Action

The therapeutic rationale for isofagomine lies in its ability to act as a specific chaperone for certain mutant forms of GCase, most notably the N370S mutation.[6][8] In the neutral pH environment of the endoplasmic reticulum, isofagomine binds to the active site of the misfolded GCase.[8][9] This binding stabilizes the protein, allowing it to evade the ER quality control machinery and traffic to the lysosome.[1] The acidic environment of the lysosome is thought to facilitate the dissociation of isofagomine from the enzyme, allowing the now correctly localized GCase to catabolize its substrate, glucosylceramide.[2] Studies have shown that isofagomine can increase the activity of N370S mutant GCase by approximately 3-fold in patient-derived fibroblasts.[8]

It is crucial to note that while isofagomine showed promise in preclinical studies, it ultimately failed a Phase II clinical trial in 2009, leading to the termination of its development.[6] Despite this, the principles behind its mechanism of action continue to inform the development of next-generation pharmacological chaperones.

Experimental Workflows for Evaluating Pharmacological Chaperones

The evaluation of a potential pharmacological chaperone requires a multi-faceted approach, encompassing biochemical, cell-based, and in vivo studies. The following sections outline key experimental protocols.

Biochemical Assays: Assessing Enzyme Activity and Inhibition

The initial characterization of a potential pharmacological chaperone involves determining its effect on the target enzyme's activity.

Protocol 1: In Vitro Glucosidase Activity Assay

This protocol measures the ability of a compound to inhibit or modulate the activity of a purified glucosidase enzyme.

Materials:

-

Purified recombinant human α- or β-glucosidase

-

Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.0)

-

Substrate: p-nitrophenyl-α-D-glucopyranoside (for α-glucosidase) or p-nitrophenyl-β-D-glucopyranoside (for β-glucosidase)

-

Test compound (e.g., 3,4,5-trihydroxypiperidine derivative) at various concentrations

-

96-well clear flat-bottom plate

-

Spectrophotometric plate reader

Procedure:

-

Prepare a working solution of the substrate in the assay buffer.

-

In a 96-well plate, add 20 µL of the test compound at various concentrations to the sample wells. Add 20 µL of assay buffer to the control wells.

-

Add 20 µL of the purified enzyme solution to all wells.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding 200 µL of the pre-warmed substrate solution to all wells.

-

Immediately measure the absorbance at 405 nm (for p-nitrophenol) in kinetic mode for a set duration (e.g., 20 minutes) at the chosen temperature.[10][11]

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

-

Determine the IC50 value of the compound by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

Causality Behind Experimental Choices: The use of a chromogenic substrate like p-nitrophenyl-glucopyranoside provides a simple and direct method to measure enzyme activity through a colorimetric readout.[10][12] Running the assay in kinetic mode allows for the determination of the initial reaction velocity, which is crucial for accurate enzyme kinetic studies.

Cell-Based Assays: Evaluating Chaperoning Efficacy

Cell-based assays are critical for determining if a compound can rescue the function of a mutant enzyme within a cellular context.

Protocol 2: Chaperone Efficacy in Patient-Derived Fibroblasts

This protocol assesses the ability of a test compound to increase the residual enzyme activity in cells derived from patients with a specific lysosomal storage disorder.

Materials:

-

Patient-derived fibroblasts with a known responsive mutation (e.g., Gaucher disease fibroblasts with the N370S mutation)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound at various concentrations

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Glucosidase activity assay reagents (as described in Protocol 1)

-

Protein quantification assay kit (e.g., BCA assay)

Procedure:

-

Seed patient-derived fibroblasts in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the test compound for a specified period (e.g., 3-5 days).[13] Include an untreated control.

-

After the treatment period, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using the cell lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Determine the total protein concentration in each lysate using a protein quantification assay.

-

Measure the glucosidase activity in each cell lysate as described in Protocol 1, normalizing the activity to the total protein concentration.

-

Calculate the fold-increase in enzyme activity in the treated cells compared to the untreated control.

Causality Behind Experimental Choices: Using patient-derived cells provides a physiologically relevant system to assess the chaperoning effect on the specific mutant enzyme.[14] The 3-5 day incubation period allows sufficient time for the chaperone to exert its effect on protein folding, trafficking, and accumulation.[13] Normalizing enzyme activity to total protein content accounts for any variations in cell number between wells.

Target Engagement: Confirming Direct Interaction

It is essential to confirm that the pharmacological chaperone directly interacts with its target protein in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[15][16]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[17]

Materials:

-

Intact cells (e.g., patient-derived fibroblasts)

-

Test compound

-

PBS

-

Liquid nitrogen

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Primary antibody specific to the target protein (e.g., anti-GCase antibody)

-

Secondary antibody conjugated to a detectable marker (e.g., HRP)

-

Chemiluminescence detection system

Procedure:

-

Treat intact cells with the test compound or vehicle control for a defined period.

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes or a PCR plate.

-

Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).

-

Cool the samples on ice.

-

Lyse the cells by freeze-thaw cycles (e.g., using liquid nitrogen).

-

Separate the soluble protein fraction from the precipitated protein by centrifugation.

-

Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.

-

Quantify the band intensities to determine the amount of soluble protein at each temperature.

-

Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[18]

Causality Behind Experimental Choices: CETSA provides direct evidence of target engagement in a physiological context, without the need for protein purification or modification.[15][19] The use of a thermal cycler allows for precise temperature control, which is critical for generating reproducible melting curves. Western blotting provides a specific and sensitive method for detecting the soluble fraction of the target protein.

In Vivo Models: Assessing Therapeutic Potential

Animal models are indispensable for evaluating the in vivo efficacy and safety of a pharmacological chaperone.

In Vivo Models for Gaucher Disease: Several mouse models have been developed to study Gaucher disease.[20] These include:

-

Chemically induced models: Administration of an irreversible GCase inhibitor, such as conduritol-β-epoxide (CBE), can induce a Gaucher-like phenotype.[21][22]

-

Knockout and conditional knockout models: These models have a complete or tissue-specific deletion of the Gba1 gene.[22][23]

-

Knock-in models: These models carry specific human GBA1 mutations, such as L444P, providing a more genetically relevant representation of the human disease.[22]

Protocol 4: In Vivo Efficacy Study in a Gaucher Disease Mouse Model

This protocol outlines a general approach for evaluating the therapeutic effect of a pharmacological chaperone in a relevant mouse model.

Materials:

-

A suitable Gaucher disease mouse model (e.g., L444P knock-in mice)

-

Test compound formulated for oral administration

-

Vehicle control

-

Analytical methods for quantifying glucosylceramide in tissues

-

Histopathology reagents

Procedure:

-

Acclimate the mice to the housing conditions.

-

Administer the test compound or vehicle control to the mice daily by oral gavage for a specified duration (e.g., 8-24 weeks).[24]

-

Monitor the health of the mice throughout the study.

-

At the end of the treatment period, euthanize the mice and collect relevant tissues (e.g., liver, spleen, brain).

-

Measure the levels of glucosylceramide in the collected tissues using methods such as liquid chromatography-mass spectrometry (LC-MS).

-

Perform histopathological analysis of the tissues to assess the presence of Gaucher cells.

-

Analyze the data to determine if the test compound significantly reduces glucosylceramide accumulation and improves the disease phenotype.

Causality Behind Experimental Choices: The choice of a genetically relevant mouse model, such as a knock-in model, is crucial for mimicking the human disease and predicting clinical efficacy.[22] Long-term administration is necessary to observe significant changes in substrate accumulation and pathology.[24] Direct measurement of the accumulated substrate (glucosylceramide) provides a key efficacy endpoint.

Data Presentation and Visualization

Quantitative Data Summary

| Parameter | Isofagomine (IFG) | Reference |

| Target Enzyme | Acid β-glucosidase (GCase) | [5] |

| Target Disease | Gaucher Disease | [6] |

| Mechanism of Action | Pharmacological Chaperone | [4] |

| Effect on N370S GCase Activity | ~3-fold increase in fibroblasts | [8] |

| Effect on L444P GCase Activity | ~1.3 to 3.5-fold increase in cell lines | [24] |

| Clinical Development Status | Terminated in Phase II | [6] |

Visualizing the Mechanism of Action

Caption: Mechanism of action of isofagomine as a pharmacological chaperone.

Experimental Workflow Diagram

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Treating lysosomal storage diseases with pharmacological chaperones: from concept to clinics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological chaperone therapy for lysosomal storage diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological chaperones as therapeutics for lysosomal storage diseases. | Semantic Scholar [semanticscholar.org]

- 5. Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Afegostat - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. pnas.org [pnas.org]

- 9. rcsb.org [rcsb.org]

- 10. bioassaysys.com [bioassaysys.com]

- 11. usbio.net [usbio.net]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Screening for Pharmacological Chaperones in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]

- 16. drugtargetreview.com [drugtargetreview.com]

- 17. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. journals.biologists.com [journals.biologists.com]

- 21. Demonstration of feasibility of in vivo gene therapy for Gaucher disease using a chemically induced mouse model. | Semantic Scholar [semanticscholar.org]

- 22. Animal Models for the Study of Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pnas.org [pnas.org]

- 24. The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Iminosugar Isofagomine as a Pharmacological Chaperone for Gaucher Disease: A Technical Guide for Researchers

Abstract

Gaucher disease (GD) is an autosomal recessive lysosomal storage disorder precipitated by mutations in the GBA1 gene, leading to a deficiency of the enzyme acid β-glucosidase (GCase).[1][2] This enzymatic deficiency results in the accumulation of its substrate, glucosylceramide (GlcCer), primarily within macrophages, giving rise to a multisystemic disorder with a wide spectrum of clinical manifestations.[3][4] Pharmacological chaperone therapy (PCT) has emerged as a promising therapeutic strategy for GD, utilizing small molecules to stabilize and facilitate the proper folding of mutant GCase, thereby enhancing its cellular activity.[1][2] This guide provides an in-depth technical overview of isofagomine (IFG), a potent iminosugar and pharmacological chaperone of GCase, for researchers in the field of Gaucher disease and drug development. We will delve into the molecular mechanisms of IFG action, present detailed protocols for evaluating its efficacy in cellular models, and provide insights into the critical experimental considerations for its preclinical assessment.

Introduction: The Pathophysiology of Gaucher Disease and the Rationale for Pharmacological Chaperone Therapy

Gaucher disease is the most common lysosomal storage disorder, arising from mutations in the GBA1 gene that encodes for the lysosomal enzyme acid β-glucosidase (GCase).[1][2] GCase is responsible for the hydrolysis of glucosylceramide into glucose and ceramide within the lysosome.[5][6] Mutations in GBA1 can lead to misfolding of the GCase protein in the endoplasmic reticulum (ER), triggering the ER-associated degradation (ERAD) pathway and preventing the enzyme from reaching its site of action in the lysosome.[7] The resultant accumulation of glucosylceramide in macrophages leads to their transformation into characteristic "Gaucher cells," which infiltrate various organs, including the spleen, liver, and bone marrow, causing the clinical manifestations of the disease.[3][4]

Current therapeutic strategies for Gaucher disease primarily include enzyme replacement therapy (ERT) and substrate reduction therapy (SRT).[2] While effective for many patients with type 1 GD, ERT has limitations, including its high cost and inability to cross the blood-brain barrier, rendering it ineffective for the neuronopathic forms of the disease.[8] SRT aims to reduce the production of glucosylceramide.[2]

Pharmacological chaperone therapy (PCT) offers an alternative or complementary approach.[1][2] Pharmacological chaperones are small molecules that can bind to and stabilize misfolded mutant proteins, facilitating their correct folding and subsequent trafficking from the ER to their functional destination.[9][10][11] For Gaucher disease, the goal of PCT is to rescue mutant GCase from ERAD and increase its concentration and activity within the lysosome.[1][12]

Isofagomine: A Potent Pharmacological Chaperone for GCase

Isofagomine (IFG), an iminosugar analog of glucose, is a potent competitive inhibitor of GCase.[7][13] Its mechanism of action as a pharmacological chaperone is rooted in its ability to bind to the active site of GCase in the neutral pH environment of the ER.[8] This binding stabilizes the nascent GCase polypeptide, promoting its proper folding and preventing its degradation.[7][13] Once the stabilized GCase-IFG complex traffics to the acidic environment of the lysosome, the lower pH and the presence of high concentrations of the natural substrate, glucosylceramide, facilitate the dissociation of IFG from the active site, allowing the rescued enzyme to carry out its catalytic function.[8][9]

Mechanism of Action: From ER Folding to Lysosomal Function

The journey of a misfolded GCase mutant and its rescue by isofagomine can be visualized as a multi-step process:

Figure 1: Mechanism of Isofagomine Action. Misfolded mutant GCase is targeted for degradation via the ERAD pathway. Isofagomine binds to and stabilizes the mutant enzyme in the ER, allowing it to traffic through the Golgi to the lysosome. In the acidic lysosomal environment, isofagomine dissociates, and the rescued GCase can hydrolyze its substrate, glucosylceramide.

Selectivity and Efficacy

A critical aspect of a successful pharmacological chaperone is its selectivity for the target enzyme. Isofagomine has been shown to be a highly selective inhibitor of GCase with little to no inhibitory activity against other glucosidases at therapeutic concentrations.[14] This selectivity minimizes off-target effects and enhances its therapeutic potential.

The efficacy of isofagomine has been demonstrated in various preclinical models, including cultured fibroblasts and lymphoblastoid cell lines derived from Gaucher patients with different GBA1 mutations, such as N370S and L444P.[7][15] Treatment with isofagomine has been shown to increase the cellular levels and enzymatic activity of mutant GCase, leading to a reduction in the accumulation of glucosylceramide.[8][15]

Experimental Protocols for Evaluating Isofagomine Efficacy

This section provides detailed, step-by-step methodologies for key experiments to assess the efficacy of isofagomine in cellular models of Gaucher disease.

Cell Culture of Patient-Derived Fibroblasts

Patient-derived fibroblasts are a valuable in vitro model for studying Gaucher disease and evaluating the effects of pharmacological chaperones.[16][17]

Protocol 3.1: Establishment and Maintenance of Gaucher Patient-Derived Fibroblast Cultures

-

Biopsy and Primary Culture:

-

Obtain a skin biopsy from a Gaucher disease patient under sterile conditions.

-

Mince the biopsy into small pieces (1-2 mm) and place them in a gelatin-coated 6-well plate.[18]

-

Add a minimal amount of complete culture medium (e.g., DMEM with 20% FBS, penicillin/streptomycin) to allow the tissue to adhere to the plate.[18]

-

Incubate at 37°C in a 5% CO₂ humidified incubator.

-

Fibroblast outgrowth is typically observed within 7-10 days.[18]

-

-

Subculturing:

-

When the primary culture reaches 80-90% confluency, wash the cells with PBS.

-

Add trypsin-EDTA to detach the cells.

-

Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed into new culture flasks at a 1:3 or 1:4 ratio.

-

For routine maintenance, use a culture medium with 10% FBS.[18]

-

Pharmacological Chaperone Treatment

Protocol 3.2: Treatment of Cultured Fibroblasts with Isofagomine

-

Cell Seeding:

-

Seed Gaucher patient-derived fibroblasts in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will result in 70-80% confluency at the end of the treatment period.

-

-

Isofagomine Preparation:

-

Prepare a stock solution of isofagomine (e.g., 10 mM in sterile water or PBS) and filter-sterilize.

-

Prepare working solutions of isofagomine at various concentrations (e.g., 1 µM, 10 µM, 30 µM, 100 µM) by diluting the stock solution in a complete culture medium.

-

-

Treatment:

-

Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of isofagomine.

-

Include a vehicle control (medium with the same concentration of the solvent used for the isofagomine stock solution).

-

Incubate the cells for the desired treatment period (typically 3-5 days).[8][15]

-

Glucocerebrosidase (GCase) Activity Assay

The most direct measure of isofagomine's efficacy is the assessment of GCase enzymatic activity. The most common method utilizes the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[7][14][15]

Protocol 3.3: GCase Activity Assay using 4-MUG

-

Cell Lysis:

-

After isofagomine treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells in a lysis buffer (e.g., citrate-phosphate buffer, pH 5.4, containing a detergent like 0.25% sodium taurocholate and 0.1% Triton X-100).[13][14]

-

Incubate on ice for 10-15 minutes, then scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).

-

-

Enzymatic Reaction:

-

In a black 96-well plate, add a standardized amount of protein lysate (e.g., 10-20 µg) to each well.[19]

-

Add the assay buffer to bring the total volume to a specific amount (e.g., 50 µL).

-

To initiate the reaction, add the 4-MUG substrate solution (final concentration typically 1-5 mM).[2][13][14]

-

Include a negative control with the GCase inhibitor conduritol B epoxide (CBE) to confirm that the measured activity is specific to GCase.[7][15]

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[7][13]

-

-

Stopping the Reaction and Fluorescence Measurement:

-

Data Analysis:

-

Generate a standard curve using known concentrations of 4-MU.

-

Calculate the GCase activity as picomoles of 4-MU released per milligram of protein per hour.

-

Sources

- 1. Simultaneous quantification of glucosylceramide and galactosylceramide by high-performance liquid chromatography using o-phtalaldehyde derivatives - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Decreased glucocerebrosidase activity in Gaucher disease parallels quantitative enzyme loss due to abnormal interaction with TCP1 and c-Cbl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Treating lysosomal storage diseases with pharmacological chaperones: from concept to clinics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of lysosomal hydrolase trafficking and activity in human iPSC-derived neuronal models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]

- 8. Diastereomer-specific quantification of bioactive hexosylceramides from bacteria and mammals - PMC [pmc.ncbi.nlm.nih.gov]